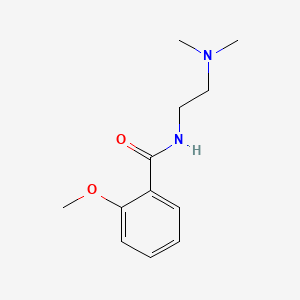

N-(2-Dimethylaminoethyl)-2-anisamide

描述

Historical Context and Significance as a Research Probe in Neuropharmacology

Remoxipride was introduced in the late 1980s as a second-generation, or atypical, antipsychotic medication. nih.govneura.edu.au It belongs to the benzamide (B126) class of chemical compounds. Even after its clinical use was curtailed, Remoxipride's properties maintained its relevance within the research community. nih.govnih.gov

The compound's significance as a research probe stems from its high selectivity as an antagonist for dopamine (B1211576) D2 receptors. nih.govnih.govnih.gov Unlike many classical neuroleptics that interact with a wide array of receptors, Remoxipride shows minimal affinity for serotonin, noradrenaline, acetylcholine, and histamine (B1213489) receptors. nih.gov This selectivity allows researchers to isolate and study the specific effects of D2 receptor blockade in the central nervous system. This has made Remoxipride an interesting and valuable tool for neurochemical and behavioral studies aimed at understanding the complexities of dopaminergic pathways. nih.govnih.gov

Overview of its Role in Dopaminergic System Investigations

Remoxipride's primary mechanism of action is as a selective, though relatively weak, antagonist of dopamine D2 receptors. nih.govnih.gov This characteristic has been central to its use in elucidating the roles of the dopaminergic system in various physiological and pathological processes.

In vitro binding studies have been conducted to quantify Remoxipride's affinity for dopamine receptors. One such study using [3H]raclopride-labelled dopamine D2 receptors in rat striatum determined its affinity (Ki) to be 113 nM. nih.gov Research has also explored its binding to D3 receptors, noting that some of its metabolites exhibit considerably higher affinities for both D2 and D3 receptors than the parent compound. nih.gov

Table 1: In Vitro Receptor Binding Affinities (Ki) of Remoxipride and Metabolites

| Compound | Receptor Target | Affinity (Ki) in nM | Reference |

|---|---|---|---|

| Remoxipride | Dopamine D2 (rat striatum) | 113 | nih.gov |

| Phenolic Metabolites | Dopamine D2 and D3 | Considerably Higher than Remoxipride | nih.gov |

| Pyrrolidone Metabolites | Dopamine D2 and D3 | Very Low | nih.gov |

Positron Emission Tomography (PET) studies in humans have confirmed that Remoxipride passes the blood-brain barrier and occupies central D2-dopamine receptors. nih.gov These in vivo studies have demonstrated a high level of D2 receptor blockade, comparable to that of classical antipsychotics. nih.govunisa.edu.au

A key area of investigation has been Remoxipride's differential effects on various dopaminergic pathways, specifically the mesolimbic versus the nigrostriatal systems. nih.gov Research in animal models indicates that Remoxipride has minimal cataleptic effects at doses that effectively block dopamine agonist-induced hyperactivity. nih.govnih.gov Furthermore, studies on the expression of the protein Fos showed that Remoxipride increases its expression in the nucleus accumbens but not in the dorsolateral striatum. drugbank.com This regional selectivity is a subject of ongoing research to understand the anatomical basis of antipsychotic action.

Remoxipride has also been utilized in animal models relevant to schizophrenia research. For instance, it has been shown to dose-dependently block the disruption of prepulse inhibition (PPI) induced by phencyclidine (PCP) in rats. nih.gov This finding was notable as other antipsychotics like haloperidol, clozapine, and raclopride (B1662589) failed to reverse the PCP-induced deficit in the same model. nih.gov

Table 2: Comparative Effects of Antipsychotics on PCP-Induced Prepulse Inhibition (PPI) Disruption in Rats

| Compound | Effect on PCP-Induced PPI Disruption | Reference |

|---|---|---|

| Remoxipride | Dose-dependent block | nih.gov |

| Haloperidol | Failed to reverse | nih.gov |

| Clozapine | Failed to reverse | nih.gov |

| Raclopride | Failed to reverse | nih.gov |

Structure

3D Structure

属性

CAS 编号 |

78798-46-6 |

|---|---|

分子式 |

C12H18N2O2 |

分子量 |

222.28 g/mol |

IUPAC 名称 |

N-[2-(dimethylamino)ethyl]-2-methoxybenzamide |

InChI |

InChI=1S/C12H18N2O2/c1-14(2)9-8-13-12(15)10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H,13,15) |

InChI 键 |

VRCCRJJEDDXYAR-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC(=O)C1=CC=CC=C1OC |

规范 SMILES |

CN(C)CCNC(=O)C1=CC=CC=C1OC |

其他CAS编号 |

78798-46-6 |

同义词 |

N-(2-dimethylaminoethyl)-2-anisamide N-(2-dimethylaminoethyl)-2-anisamide monohydrochloride N-(2-dimethylaminoethyl)-o-anisamide N-(2-dimethylaminoethyl)-ortho-anisamide N-DMAEOA |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of N 2 Dimethylaminoethyl 2 Anisamide

Established Synthetic Pathways of N-(2-Dimethylaminoethyl)-2-anisamide

The most common and established method for the synthesis of this compound involves the formation of an amide bond between a 2-methoxybenzoic acid derivative and N,N-dimethylethylenediamine. This is typically achieved through a nucleophilic acyl substitution reaction.

A prevalent approach commences with the activation of 2-anisic acid. This is often accomplished by converting the carboxylic acid to a more reactive species, such as an acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are employed for this transformation, usually in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene. For instance, refluxing 2-anisic acid with thionyl chloride can yield 2-anisoyl chloride with high conversion rates.

The subsequent step involves the coupling of the activated 2-anisoyl chloride with N,N-dimethylethylenediamine. This reaction is typically performed in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is often conducted at reduced temperatures (0–5°C) to minimize side reactions, leading to isolated yields of this compound in the range of 80–85% after purification by silica (B1680970) gel chromatography.

Alternatively, peptide coupling agents can be utilized to facilitate the amide bond formation directly from 2-anisic acid and N,N-dimethylethylenediamine without the need to first form the acid chloride. A widely used coupling agent for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). In this method, an excess of the amine (typically 1.2–1.5 equivalents) is used to ensure the complete conversion of the carboxylic acid. The reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at temperatures between 0°C and 25°C. Purification is crucial to achieve a high purity product and is commonly performed using column chromatography or recrystallization.

Table 1: Key Parameters in the Synthesis of this compound

| Parameter | Details |

| Starting Materials | 2-Anisic acid, N,N-Dimethylethylenediamine |

| Activating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride |

| Coupling Agents | N,N'-Dicyclohexylcarbodiimide (DCC) |

| Solvents | Dichloromethane (DCM), Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Base | Triethylamine (TEA), Pyridine |

| Reaction Temperature | 0–25°C |

| Purification Methods | Column chromatography, Recrystallization |

Synthesis of Radiolabeled this compound for Research Applications

Another potential route for radiolabeling involves the use of Carbon-11 ([¹¹C]). The synthesis of [¹¹C]PJ34, a compound that also contains a dimethylamino moiety, was achieved by reacting the desmethyl precursor with [¹¹C]methyl iodide. nih.gov This suggests a possible pathway for producing [¹¹C]this compound by first synthesizing a precursor that lacks one of the methyl groups on the terminal amine, followed by methylation using [¹¹C]CH₃I.

Furthermore, the development of ⁶⁸Ga-labeled benzamide (B126) derivatives for melanoma imaging highlights another potential radiolabeling strategy. nih.gov This involves the conjugation of a chelating agent, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to the benzamide structure, which can then be chelated with ⁶⁸Ga. This method could potentially be adapted for this compound to create a ⁶⁸Ga-labeled PET tracer.

Derivatization Strategies and Analogues Synthesis for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues of this compound are crucial for understanding its structure-activity relationships (SAR), particularly for its application in targeted drug delivery systems. The development of this compound was likely driven by SAR studies aimed at optimizing ligands for tumor-targeting.

The core structure of this compound presents several opportunities for derivatization:

The Anisamide Ring: Modifications to the benzene (B151609) ring of the anisamide moiety can significantly impact biological activity. For instance, altering the position or nature of the methoxy (B1213986) group, or introducing other substituents, can influence receptor binding affinity and specificity. Studies on related benzamide derivatives have shown that such modifications can modulate their interaction with targets like the sigma receptor. nih.gov

The Dimethylaminoethyl Side Chain: The dimethylaminoethyl group is critical for the compound's solubility and provides a site for conjugation to other molecules. SAR studies on related compounds have explored the impact of altering the length of the ethyl chain and the nature of the alkyl substituents on the nitrogen atom. For example, replacing the dimethylamino group with other amines can affect the compound's basicity and pharmacokinetic properties.

Research on other compounds containing the dimethylaminoethyl moiety has provided valuable insights into potential derivatization strategies. For example, in a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, modifications to the aryl group led to variations in their antiallergy activity. Similarly, SAR studies of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones revealed that substituents on the aromatic core influenced their antitumor activity, with lipophilicity and substituent size being important factors.

Table 2: Potential Derivatization Sites on this compound and Their Potential Impact

| Derivatization Site | Potential Modification | Potential Impact on Activity |

| Anisamide Ring | - Alter position of methoxy group- Introduce other substituents (e.g., halogens, nitro groups) | - Modulate receptor binding affinity and selectivity- Alter lipophilicity and pharmacokinetic properties |

| Amide Linker | - Replace with other functional groups (e.g., ester, reverse amide) | - Change chemical stability and metabolic profile |

| Ethyl Chain | - Vary the length of the alkyl chain | - Influence spatial orientation and receptor interaction |

| Terminal Amine | - Replace dimethylamino with other alkylamines (e.g., diethylamino, piperidino)- Quaternize the amine | - Alter basicity, solubility, and pharmacokinetic properties- Introduce a permanent positive charge |

These derivatization strategies allow for the fine-tuning of the compound's properties to enhance its efficacy for specific applications.

Molecular and Cellular Mechanisms of Action of N 2 Dimethylaminoethyl 2 Anisamide

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

No published studies were identified that characterized the binding profile of N-(2-Dimethylaminoethyl)-2-anisamide at dopamine receptor subtypes.

Differential Binding to Dopamine D2 and D3 Receptors

There is no available data detailing the binding affinity (e.g., Kᵢ values) of this compound for either dopamine D2 or D3 receptors. Consequently, its selectivity for one subtype over the other is unknown.

Comparison of In Vitro and In Vivo Receptor Binding Characteristics of this compound and its Metabolites

There is no information available on the in vitro and in vivo receptor binding characteristics of this compound. Furthermore, research on the metabolic pathways of this compound and the receptor binding profiles of any potential metabolites has not been published.

Intracellular Signaling Cascade Modulation

No studies have been found that investigate the effects of this compound on intracellular signaling pathways.

Effects on Adenylate Cyclase Activity

There is no data available to describe how this compound may modulate the activity of adenylate cyclase, an enzyme crucial for the production of the second messenger cyclic AMP (cAMP).

Investigations into Calcium Signaling Pathways

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. The modulation of intracellular calcium concentrations is a key mechanism of action for many pharmacologically active compounds.

Despite the importance of calcium signaling, specific studies investigating the direct effects of this compound on intracellular calcium pathways are not readily found in the current body of scientific research. The broader class of substituted benzamides, to which this compound belongs, has been primarily characterized by its interaction with dopamine receptors, and the downstream effects on calcium signaling have not been a primary focus of investigation for this particular molecule.

Future research endeavors would be necessary to elucidate whether this compound influences any of the following key calcium signaling mechanisms:

Voltage-gated calcium channels (VGCCs): Determining if the compound potentiates or inhibits the influx of extracellular calcium through these channels.

Ligand-gated ion channels: Investigating any modulatory effects on receptors that are also ion channels permeable to calcium, such as the NMDA receptor.

Store-operated calcium entry (SOCE): Assessing whether the compound affects the refilling of endoplasmic reticulum calcium stores.

Intracellular calcium release: Examining any influence on the release of calcium from intracellular stores via inositol trisphosphate (IP₃) receptors or ryanodine receptors.

Without such dedicated studies, any statements regarding the impact of this compound on calcium signaling would be purely speculative.

Preclinical Pharmacological Investigations of N 2 Dimethylaminoethyl 2 Anisamide

In Vitro Pharmacological Profiling

Receptor Ligand Binding Assays in Tissue Homogenates and Cloned Receptors

No data is available on the affinity of N-(2-Dimethylaminoethyl)-2-anisamide for dopamine (B1211576) receptors (D1, D2, etc.) or other neuronal receptors.

Functional Assays in Cellular Systems

There are no published studies detailing the functional effects of this compound in cellular models, such as its potential agonist or antagonist activity at dopamine receptors.

In Vivo Neuropharmacological Studies in Animal Models

Effects on Dopamine Turnover and Neurotransmitter Dynamics

Scientific literature lacks any reports on how this compound affects the synthesis, release, or metabolism of dopamine and other neurotransmitters in animal models.

Modulation of Dopamine Agonist-Induced Behavioral Responses

Regulation of Locomotor Activity

There is no available research on the effects of this compound on baseline or dopamine agonist-stimulated locomotor activity in preclinical studies.

Impact on Exploratory Behavior

There is no available research specifically detailing the impact of this compound on the exploratory behavior of animals. nih.gov Studies on exploratory behavior are crucial for understanding the psychopharmacological profile of a compound, including potential sedative or stimulant effects, as well as anxiolytic or anxiogenic properties. nih.gov Without such studies, the behavioral effects of this compound remain uncharacterized.

Preferential Influence on Mesolimbic versus Nigrostriatal Dopaminergic Systems

The dopaminergic system, which includes the mesolimbic and nigrostriatal pathways, is a key target for many psychoactive compounds. nih.gov The mesolimbic pathway is primarily associated with reward and motivation, while the nigrostriatal pathway is crucial for motor control. nih.gov A preferential influence on the mesolimbic system over the nigrostriatal system is often a desirable characteristic for atypical antipsychotics, as it may reduce the likelihood of extrapyramidal side effects. However, no comparative studies on the effects of this compound on these two pathways have been published.

Investigation in Animal Models of Cognitive Processes (e.g., Latent Inhibition, Prepulse Inhibition)

Latent inhibition and prepulse inhibition are important animal models used to assess attention and sensorimotor gating, respectively. These processes are often disrupted in psychiatric disorders such as schizophrenia. Antipsychotic medications can modulate performance in these models. There are no available studies that have investigated the effects of this compound in either latent inhibition or prepulse inhibition paradigms.

Pharmacological Activity of this compound Metabolites

The metabolism of substituted benzamides can involve the formation of phenolic metabolites through O-demethylation of methoxy (B1213986) groups. nih.gov Phenolic compounds can possess biological activity. nih.gov However, there are no specific studies that have identified or characterized active phenolic metabolites of this compound.

The biotransformation of compounds containing an N-substituted ethylamine (B1201723) moiety can sometimes lead to the formation of pyrrolidone derivatives. The metabolism of some N-alkyl-2-pyrrolidone compounds results in various hydroxylated and succinimide (B58015) metabolites, which are then excreted. nih.gov However, no specific research has identified the formation of inactive pyrrolidone metabolites from this compound.

Structure Activity Relationship Sar and Computational Studies of N 2 Dimethylaminoethyl 2 Anisamide

Elucidation of Key Structural Features for Dopamine (B1211576) Receptor Binding Affinity and Selectivity

The binding affinity and selectivity of N-(2-Dimethylaminoethyl)-2-anisamide for dopamine receptors are dictated by a combination of its structural components: the o-anisamide moiety, the ethylenediamine (B42938) linker, and the dimethylamino group. Structure-activity relationship (SAR) studies on related benzamide (B126) derivatives have illuminated the significance of each of these features.

The o-anisamide ring is a crucial element for receptor interaction. The methoxy (B1213986) group at the ortho position is of particular importance. While some studies on different classes of dopamine antagonists suggest that a methoxy group can sometimes lead to lower affinity compared to other substituents, its presence in the o-anisamide series is considered significant for establishing a specific interaction profile. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially interacting with specific residues within the receptor's binding pocket. The aromatic ring itself is likely involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor.

The amide linkage provides a critical hydrogen bond donating and accepting site. This feature is common in many dopamine receptor ligands and is believed to form a key hydrogen bond with a conserved aspartate residue in the third transmembrane domain (TM3) of dopamine D2-like receptors.

The ethylenediamine side chain plays a dual role. Its length and flexibility are critical for positioning the terminal nitrogen atom correctly within the receptor. The protonatable tertiary amine of the dimethylamino group is a key pharmacophoric feature, forming an ionic bond with the same conserved aspartate residue in TM3 that interacts with the amide group. This interaction is a hallmark of many dopamine receptor antagonists. The distance between the aromatic ring and this terminal nitrogen is a critical determinant of binding affinity.

Conformational Analysis using Quantum Mechanical Methods (e.g., PCILO method for substituted o-anisamides)

The three-dimensional shape, or conformation, of this compound is a critical factor governing its interaction with dopamine receptors. To understand its preferred spatial arrangement, quantum mechanical methods have been employed, with the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method being a notable example for studying substituted o-anisamides. nih.gov

Theoretical conformational analysis of this compound reveals that the molecule possesses limited conformational freedom. nih.gov This rigidity is attributed to the presence of two intramolecular hydrogen bonds that act as "conformational locks." nih.gov These interactions are:

A hydrogen bond between the amide proton (N-H) and the oxygen atom of the ortho-methoxy group.

A hydrogen bond between the protonated tertiary amine and the amide oxygen.

These intramolecular interactions stabilize a specific conformation, which is believed to be the bioactive conformation. In this preferred conformation, the distance between the center of the aromatic ring and the basic nitrogen atom of the dimethylamino group is calculated to be nearly 6 Å. nih.gov This is approximately 1 Å longer than the distance found in the fully extended conformation of dopamine itself. nih.gov This topographical dissimilarity is a key aspect that distinguishes it from the endogenous agonist and is thought to contribute to its antagonist properties at the dopamine receptor. nih.gov

The PCILO method allows for the calculation of the conformational energy as a function of the torsion angles within the molecule. The results of such calculations can be visualized in conformational energy maps, which highlight the low-energy (and therefore most probable) conformations.

| Torsion Angle | Description | Preferred Value (degrees) |

|---|---|---|

| τ1 (C2-C1-C=O) | Rotation around the bond between the aromatic ring and the carbonyl group. | ~0 or ~180 |

| τ2 (C1-C=O-N) | Rotation around the amide bond. | ~180 (trans) |

| τ3 (C=O-N-C) | Rotation around the N-C bond of the ethyl side chain. | Variable |

| τ4 (N-C-C-N) | Rotation around the C-C bond of the ethyl side chain. | Gauche or trans |

Molecular Modeling and Ligand-Receptor Docking Simulations

To visualize and understand the interaction of this compound at the atomic level, molecular modeling and ligand-receptor docking simulations are invaluable tools. nih.gov While specific docking studies for this exact compound are not extensively published, the general principles derived from studies of other benzamide antagonists at the dopamine D2 receptor can be applied.

Homology models of the dopamine D2 receptor, often based on the crystal structures of other G-protein coupled receptors (GPCRs) like rhodopsin or the β2-adrenergic receptor, serve as the template for these simulations. nih.gov The process typically involves:

Building a 3D model of the receptor: Creating a three-dimensional representation of the dopamine D2 receptor's structure.

Preparing the ligand: Generating a 3D structure of this compound, often starting from a low-energy conformation predicted by methods like PCILO.

Docking: Using computational algorithms to place the ligand into the binding site of the receptor model in various possible orientations and conformations.

Scoring and analysis: Evaluating the docked poses based on scoring functions that estimate the binding affinity. The most plausible binding mode is then analyzed to identify key interactions.

Based on the known interactions of other benzamide antagonists, a plausible binding model for this compound at the D2 receptor would involve:

An ionic interaction: The protonated tertiary amine of the dimethylaminoethyl side chain forms a salt bridge with the highly conserved aspartic acid residue in transmembrane helix 3 (Asp114 in the D2 receptor). nih.gov

Hydrogen bonding: The amide group is predicted to form hydrogen bonds with serine residues in transmembrane helix 5 (e.g., Ser193, Ser194, Ser197). nih.gov

Aromatic/hydrophobic interactions: The anisole (B1667542) ring likely sits (B43327) in a hydrophobic pocket formed by aromatic and aliphatic residues from various transmembrane helices, such as phenylalanine, tryptophan, and tyrosine. nih.gov The ortho-methoxy group may engage in specific interactions within this pocket, potentially forming a hydrogen bond with a nearby residue.

Molecular dynamics (MD) simulations can further refine the docked complex, allowing for the observation of the dynamic behavior of the ligand-receptor system over time and providing a more accurate estimation of the binding free energy. tuni.fimdpi.com

| Ligand Moiety | Predicted Interacting Receptor Residue (D2 Receptor) | Type of Interaction |

|---|---|---|

| Protonated Dimethylamino Group | Aspartic Acid (TM3) | Ionic Bond/Salt Bridge |

| Amide Group (C=O and N-H) | Serine Residues (TM5) | Hydrogen Bonding |

| Anisole Ring | Aromatic/Hydrophobic Pocket (TMs 2, 6, 7) | π-π Stacking/Hydrophobic |

| Ortho-methoxy Group | Polar/Aromatic Residues in Binding Pocket | Hydrogen Bonding/van der Waals |

Design and Evaluation of Conformationally Restricted Analogues of this compound

The knowledge gained from conformational analysis and molecular modeling provides a rational basis for the design of novel analogues with potentially improved properties, such as higher affinity, greater selectivity, or better pharmacokinetic profiles. One common strategy in medicinal chemistry is the design of conformationally restricted analogues.

The principle behind this approach is to synthesize molecules where the flexibility of the parent compound is reduced by incorporating cyclic structures or rigid linkers. This pre-organizes the molecule into its bioactive conformation, which can lead to a more favorable entropy of binding and thus higher affinity.

For this compound, several strategies for conformational restriction could be envisioned:

Cyclization of the side chain: The ethylenediamine side chain could be incorporated into a cyclic system, such as a piperidine (B6355638) or piperazine (B1678402) ring. This would fix the relative positions of the amide and the basic nitrogen.

Bridging the aromatic ring and the side chain: A chemical bridge could be introduced between the anisole ring and the side chain, creating a bicyclic or tricyclic structure. This would rigidly fix the orientation of the aromatic moiety relative to the pharmacophoric amine.

Introduction of rigid linkers: The flexible ethyl linker could be replaced with more rigid units, such as a vinyl or ethynyl (B1212043) group, or by incorporating it into an aromatic ring.

The design of such analogues is a multi-step process:

Conceptualization: Based on the presumed bioactive conformation, new rigid structures are designed.

Computational Evaluation: The designed analogues are often first evaluated in silico using molecular modeling and docking to predict their fit within the receptor and their likely binding affinity.

Synthesis: Promising candidates are then synthesized in the laboratory. The synthesis of such rigid analogues can be more complex than that of the parent compound. nih.gov

Pharmacological Evaluation: The synthesized compounds are then tested in vitro for their binding affinity at dopamine receptors and their functional activity (agonist vs. antagonist). nih.gov

The evaluation of these conformationally restricted analogues can provide valuable feedback for refining the pharmacophore model and understanding the precise geometric requirements for optimal receptor interaction.

Pharmacokinetic/pharmacodynamic Pk/pd Modeling in Preclinical Research for N 2 Dimethylaminoethyl 2 Anisamide

Development of Mechanism-Based PK/PD Models in Animal Systems

Mechanism-based PK/PD models are crucial for understanding the relationship between a drug's concentration and its effect by incorporating physiological processes. nih.govnih.gov These models distinguish between drug-specific and biological system-specific parameters, which allows for more accurate predictions. nih.gov For N-(2-Dimethylaminoethyl)-2-anisamide, this would involve developing models that describe its absorption, distribution, metabolism, and excretion (ADME) and link these pharmacokinetic parameters to its pharmacodynamic effects, presumably its interaction with specific biological targets. The development of such models relies on extensive preclinical data from animal studies, which is currently unavailable for this compound.

Interspecies Scaling and Extrapolation Methodologies for Preclinical Data

Interspecies scaling is a mathematical technique used to predict the pharmacokinetic parameters of a drug in humans from data obtained in different animal species. nih.gov This methodology, often employing allometric scaling based on body weight, is a critical step in translating preclinical findings to clinical trial design. nih.govfrontiersin.org To perform interspecies scaling for this compound, pharmacokinetic data from multiple animal species (e.g., mice, rats, dogs, monkeys) would be required. nih.gov A search for such data has not yielded any specific results for this compound.

Integration of Preclinical Biomarkers in PK/PD Studies (e.g., prolactin response as D2 receptor occupancy proxy in animals)

Biomarkers are integral to PK/PD studies as they provide a measurable indicator of a drug's effect. nih.gov For compounds acting on dopamine (B1211576) D2 receptors, the measurement of plasma prolactin levels is a well-established biomarker, as D2 receptor antagonists can lead to an elevation in prolactin. nih.gov This response can be modeled to understand the relationship between drug concentration, receptor occupancy, and the physiological response in animals. nih.gov The application of this or any other relevant biomarker to characterize the in vivo activity of this compound has not been reported in the available literature.

Predictive Pharmacology Approaches using Animal Models

Predictive pharmacology utilizes animal models to forecast the efficacy and safety of a drug in humans. universiteitleiden.nlnih.gov This involves integrating PK/PD data from preclinical studies to build models that can simulate different dosing scenarios and predict clinical outcomes. frontiersin.org The success of predictive pharmacology hinges on the availability of robust preclinical data from relevant animal models of a specific disease or physiological process. nih.gov Without any foundational preclinical pharmacokinetic or pharmacodynamic data for this compound, the application of predictive pharmacology approaches is not feasible.

N 2 Dimethylaminoethyl 2 Anisamide As a Research Tool in Mechanistic Studies

Probing Dopaminergic System Dysfunction in Experimental Neurological Models

Dysregulation of dopaminergic neurotransmission is a hallmark of several neurological disorders, including Parkinson's disease and schizophrenia. nih.gov Experimental models of these conditions are essential for understanding disease mechanisms and for the development of novel therapeutic strategies. Substituted benzamides, as a class, are known to act as selective antagonists at dopamine (B1211576) D2 receptors, a key target in antipsychotic drug action. nih.govnih.gov

The utility of N-(2-Dimethylaminoethyl)-2-anisamide in such models stems from its core structure, which is predicted to interact with dopamine receptors. While direct studies on this specific compound are limited, the actions of related substituted benzamides provide a framework for its potential application. For instance, compounds like Sulpiride and Amisulpride, which share the benzamide (B126) scaffold, have been used to modulate dopaminergic activity in animal models of psychosis and movement disorders. nih.govscilit.com These studies have helped to delineate the role of D2 receptor blockade in different brain regions and its downstream effects on neuronal signaling.

Furthermore, some substituted benzamides exhibit a dependency on sodium ions for their receptor interaction, suggesting a nuanced mechanism of action that could be exploited in research settings to probe specific conformational states of the dopamine receptor. nih.gov The investigation of this compound in established neurological models, such as those induced by neurotoxins like 6-hydroxydopamine or MPTP, could provide valuable data on its specific effects on dopamine neuron degeneration and compensatory mechanisms within the basal ganglia.

Table 1: Application of Substituted Benzamides in Neurological Models

| Compound Class | Primary Target | Experimental Model | Research Application |

|---|---|---|---|

| Substituted Benzamides | Dopamine D2/D3 Receptors | Animal models of schizophrenia | Investigating the role of D2/D3 antagonism in antipsychotic effects. |

Investigating Subtype-Specific Dopamine Receptor Functions in Neurobiological Research

The dopamine receptor family is composed of five main subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Each subtype has a distinct distribution in the brain and plays a specific role in mediating the effects of dopamine. Developing ligands with high selectivity for a particular subtype is a major goal in neuropharmacology, as it allows for the precise dissection of their individual functions.

Substituted benzamides are particularly noted for their selectivity towards the D2-like family of receptors. nih.gov Within this family, compounds can exhibit varying affinities for D2, D3, and D4 receptors. This selectivity is crucial for their use as research tools. For example, a compound with high affinity for D3 receptors, which are highly expressed in limbic regions of the brain, would be invaluable for studying the role of this subtype in motivation and reward.

While the precise subtype selectivity profile of this compound requires further characterization, its chemical structure as a 2-anisamide derivative suggests potential interactions with dopamine receptors. Research on other benzamides has shown that modifications to the amide side chain and the aromatic ring can significantly alter subtype selectivity. ontosight.ai Systematic investigation of this compound's binding affinities at recombinant human dopamine receptor subtypes would be the first step in establishing its utility as a selective probe. Subsequent studies in cell-based assays could then determine its functional activity as an agonist, antagonist, or partial agonist at these receptors.

Table 2: Dopamine Receptor Subtype Selectivity of Benzamide Derivatives

| Benzamide Derivative | Primary Receptor Target(s) | Functional Activity | Potential Research Use |

|---|---|---|---|

| Raclopride (B1662589) | D2 > D3 | Antagonist | PET imaging of D2 receptor occupancy. |

| Sulpiride | D2/D3 | Antagonist | Studying the role of D2/D3 receptors in psychosis. |

Contribution to Understanding Neurochemical Substrates of Behavioral Phenomena in Animal Models

Animal models provide a critical platform for investigating the neurochemical basis of complex behaviors such as locomotion, cognition, and social interaction. By administering pharmacological tools that target specific neurotransmitter systems, researchers can observe the resulting behavioral changes and infer the role of those systems.

The potential of this compound as a research tool extends to the study of behavior. Based on the known effects of other D2 receptor antagonists, it could be hypothesized that this compound would modulate behaviors that are highly dependent on dopaminergic tone. For example, D2 antagonists are known to suppress locomotor activity and interfere with reward-seeking behaviors.

In preclinical behavioral paradigms, this compound could be used to explore a variety of questions. In models of addiction, it could be used to investigate the role of D2-like receptors in the reinforcing effects of drugs of abuse. In tests of cognitive function, such as the novel object recognition test or the Morris water maze, it could help to elucidate the contribution of D2-like receptor signaling to learning and memory processes. The stereoselective actions of some benzamides, where one enantiomer is active and the other is not, provide an additional layer of specificity for such studies. scilit.com

It is also worth noting that some anisamide derivatives have been investigated for their interaction with sigma receptors. nih.gov While distinct from dopamine receptors, sigma receptors are also implicated in a variety of neurological processes and can modulate dopaminergic neurotransmission. Therefore, a comprehensive characterization of this compound's full pharmacological profile, including its activity at sigma receptors, would be necessary to accurately interpret its effects in behavioral studies.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulpiride |

| Amisulpride |

| 6-hydroxydopamine |

| MPTP |

Advanced Research Methodologies and Future Directions for N 2 Dimethylaminoethyl 2 Anisamide Investigations

Application of High-Throughput Screening Approaches for Novel Analogues

High-Throughput Screening (HTS) represents a critical methodology for rapidly assessing large libraries of chemical compounds to identify "hits" with desired biological activity. In the context of N-(2-Dimethylaminoethyl)-2-anisamide, HTS can be deployed to discover novel analogues with enhanced potency, selectivity, or improved physicochemical properties. The process typically involves miniaturized, automated assays in microtiter plates to test thousands of compounds in a short period.

The benzamide (B126) scaffold of this compound serves as an excellent starting point for the generation of a focused compound library. nih.gov A screening campaign would likely utilize a cell-based or biochemical assay, such as a competitive radioligand binding assay with cell lines expressing specific receptor targets (e.g., sigma-1 and sigma-2 receptors). nih.govmdpi.com By screening a library of benzamide derivatives against these receptors, researchers can quickly identify analogues that exhibit superior binding affinity or a more desirable selectivity profile. nih.govnih.gov Preliminary investigations suggest that some benzamide analogues may exert their effects by binding to allosteric sites on receptors, a possibility that HTS could help explore further. nih.gov

Table 1: Illustrative High-Throughput Screening Cascade for this compound Analogues

| Screening Stage | Assay Type | Objective | Hypothetical Outcome |

| Primary Screen | Radioligand Binding Assay (e.g., Sigma-1) | Identify all compounds that bind to the primary target. | 200 "hits" from a 10,000-compound library show >50% displacement. |

| Confirmatory Screen | Dose-Response Binding Assay | Confirm activity and determine the potency (IC₅₀) of primary hits. | 150 of the primary hits are confirmed with IC₅₀ < 1 µM. |

| Selectivity Screen | Counter-Screening (e.g., Sigma-2, M1, D2 receptors) | Determine the selectivity of confirmed hits against other relevant receptors. | 30 hits show >100-fold selectivity for Sigma-1 over other receptors. |

| Functional Assay | Calcium Mobilization or Second Messenger Assay | Characterize hits as agonists, antagonists, or allosteric modulators. nih.goveurekaselect.com | 10 selective hits are identified as potent sigma-1 receptor agonists. |

Advanced Imaging Techniques in Preclinical Models (e.g., animal PET for receptor occupancy)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of biological processes. In preclinical drug development, animal PET studies are invaluable for determining the relationship between drug dose, plasma concentration, and target engagement in the brain. youtube.com This is particularly relevant for this compound, given its potential to act on central nervous system (CNS) receptors like the sigma-1 receptor. wustl.edu

To measure receptor occupancy, a radiolabeled tracer with high affinity for the target receptor is administered to an animal model. nih.gov A baseline PET scan measures the tracer's binding. Subsequently, the non-radiolabeled drug, this compound, is administered at various doses, followed by another PET scan with the tracer. By measuring the reduction in the tracer's signal, researchers can calculate the percentage of receptors occupied by the drug at a given dose. This information is crucial for selecting appropriate doses for further efficacy and safety studies. nih.gov Developing specific PET tracers for the sigma-1 receptor is an active area of research that will directly benefit the study of compounds like this compound. wustl.edunih.gov

Table 2: Hypothetical PET Receptor Occupancy Data for this compound in a Preclinical Model

| Administered Dose of this compound (mg/kg) | Mean Sigma-1 Receptor Occupancy in Striatum (%) | Standard Deviation (%) |

| 0 (Baseline) | 0 | 0 |

| 0.1 | 15 | 4 |

| 0.3 | 42 | 7 |

| 1.0 | 75 | 6 |

| 3.0 | 92 | 5 |

Integration of Omics Data (e.g., Pharmacometabolomics) in Preclinical this compound Studies

Pharmacometabolomics is an emerging field that studies how an individual's metabolic profile (metabotype) influences their response to a drug. nih.gov By analyzing the global profile of small-molecule metabolites in biological samples (e.g., plasma, urine, brain tissue) before and after drug administration, researchers can identify metabolic signatures that correlate with drug efficacy or mechanism of action. researchgate.nethilarispublisher.com

Integrating pharmacometabolomics into preclinical studies of this compound can provide a systems-level understanding of its pharmacological effects. For instance, metabolic profiling of animal models could reveal downstream biochemical pathway alterations resulting from sigma receptor modulation. researchgate.net This approach can help identify novel biomarkers of drug response and provide insights into the compound's mechanism of action beyond direct receptor binding. hilarispublisher.comresearchgate.net The combination of pharmacogenomics with pharmacometabolomics offers a powerful strategy for understanding the complex interplay of genetic and environmental factors in drug response. nih.gov

Development of Novel this compound Derivatives with Modified Receptor Selectivity

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. rsc.org For this compound, the goal is to systematically modify its structure to develop derivatives with improved properties, such as enhanced affinity for a specific receptor or altered selectivity between receptor subtypes (e.g., sigma-1 vs. sigma-2). nih.govnih.gov

Key structural components of this compound available for modification include:

The Benzamide Ring: Substitutions at different positions on the phenyl ring can influence electronic properties and steric interactions with the receptor binding pocket.

The Methoxy (B1213986) Group: Altering this group (e.g., changing it to an ethoxy or hydroxyl group) or moving its position on the ring can significantly impact binding affinity and selectivity. acs.org

The Dimethylaminoethyl Side Chain: Modifications to the length, branching, or basicity of this amine side chain can affect receptor interactions and pharmacokinetic properties.

By synthesizing and testing a matrix of these derivatives, researchers can build a detailed SAR model to guide the rational design of new analogues with a precisely tuned pharmacological profile. nih.govnih.gov

Table 3: Potential Strategies for Modifying this compound for Altered Receptor Selectivity

| Structural Moiety to Modify | Proposed Chemical Change | Rationale / Hypothetical Goal |

| 2-Methoxy Group | Relocate to position 3 or 4; Replace with -OH, -F, or -CF₃ | Probe hydrogen bonding and electronic interactions to enhance sigma-1 affinity. |

| Benzamide Phenyl Ring | Introduce chloro or methyl groups at positions 4 or 5 | Alter lipophilicity and steric bulk to improve selectivity against off-targets. nih.gov |

| Dimethylaminoethyl Chain | Lengthen to propyl or butyl; Replace with a piperidine (B6355638) or pyrrolidine (B122466) ring | Explore the size and conformational constraints of the receptor's amine binding site to increase potency. |

| Amide Linker | Replace with a thioamide or reverse amide | Change the hydrogen bonding pattern and rotational freedom of the molecule. |

Emerging Research Avenues in Chemical Biology and Neuropharmacology

The unique properties of this compound and its parent molecule, anisamide, position it at the forefront of emerging research in chemical biology and neuropharmacology.

In chemical biology , the anisamide moiety is being increasingly exploited as a targeting ligand. Because sigma receptors are often overexpressed in cancer cells, anisamide can be attached to nanoparticles, liposomes, or other drug delivery systems to specifically direct therapeutic payloads (like siRNA or chemotherapy drugs) to tumors. nih.govnih.gov This strategy enhances drug efficacy while potentially reducing systemic toxicity. This compound, as a functionalized building block, is integral to the synthesis of these advanced targeted therapies. nih.gov

In neuropharmacology , the investigation of sigma receptor ligands is a vibrant field. mdpi.comnih.gov These receptors are implicated in a wide range of neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases. nih.goveurekaselect.comfrontiersin.org Derivatives of this compound can serve as valuable chemical probes to elucidate the complex roles of sigma receptors in the brain. They could also act as lead compounds for the development of novel therapeutics for CNS disorders, leveraging the modulatory effects of sigma ligands on neurotransmitter systems and intracellular signaling pathways. nih.goveurekaselect.com

常见问题

Basic: What are the common synthetic routes for N-(2-Dimethylaminoethyl)-2-anisamide, and what key reaction parameters influence yield?

Answer:

The synthesis typically involves coupling 2-methoxybenzoic acid (anisic acid) derivatives with N-(2-dimethylaminoethyl)amine. A widely used method employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . Key parameters include:

- Reagent stoichiometry : Excess amine (1.2–1.5 equivalents) ensures complete conversion of the carboxylic acid.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the dimethylaminoethyl group (δ ~2.2–2.5 ppm for N(CH)) and the methoxybenzamide moiety (δ ~3.8 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 194.23 for [M+H]) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and N-H (~3300 cm) confirm bond formation .

Purity is assessed via HPLC (>98% by area under the curve) or TLC with UV visualization .

Advanced: How can researchers optimize the alkylation step in the synthesis of this compound to minimize byproduct formation?

Answer:

Alkylation of intermediates with 2-dimethylaminoethyl chloride often generates byproducts due to incomplete substitution or Hoffman elimination. Optimization strategies include:

- Use of hydrochloride salts : Employing 2-dimethylaminoethyl chloride hydrochloride reduces free amine side reactions .

- Controlled pH : Maintaining a slightly acidic medium (pH 6–7) minimizes undesired nucleophilic attacks.

- Temperature modulation : Stepwise heating (0°C → 25°C over 2 hours) improves selectivity .

Post-reaction, liquid-liquid extraction with ethyl acetate/water effectively removes polar impurities .

Advanced: What strategies are recommended for resolving discrepancies in reported biological activities of this compound derivatives?

Answer:

Contradictory biological data may arise from variations in assay conditions or compound purity. To address this:

- Standardize purity : Ensure ≥95% purity via HPLC and characterize batches using identical lot numbers .

- Comparative studies : Perform head-to-head assays under controlled conditions (e.g., fixed concentrations, cell lines) .

- Mechanistic validation : Use computational docking (e.g., AutoDock) to predict binding interactions with targets like kinases or GPCRs, as seen in structurally related compounds (e.g., SR27417 in PAF receptor studies) .

Methodological: What experimental approaches are used to determine the aqueous solubility of this compound, and how do pH and temperature affect it?

Answer:

- Shake-flask method : Saturate aqueous buffers (pH 1–10) with the compound, filter, and quantify dissolved material via UV spectrophotometry (λ max ~270 nm) .

- HPLC-based solubility : Compare peak areas of saturated solutions against calibration curves .

Key findings : - pH dependence : Solubility increases in acidic conditions (pH < 4) due to protonation of the dimethylamino group.

- Temperature effect : Solubility decreases by ~20% when heated from 25°C to 37°C, indicative of exothermic dissolution .

Advanced: How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). The amide carbonyl is often a reactive hotspot .

- Molecular Dynamics (MD) simulations : Model binding to targets like enzymes (e.g., acetylcholinesterase) by simulating ligand-protein interactions over 100 ns trajectories .

- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity data from related acetamide derivatives to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。